molecular formula C6H11NO2 B8187352 (R)-Azetidin-2-yl-acetic acid methyl ester

(R)-Azetidin-2-yl-acetic acid methyl ester

Cat. No.: B8187352
M. Wt: 129.16 g/mol
InChI Key: CZEYJVKCCZPPNA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Azetidin-2-yl-acetic acid methyl ester: is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azetidin-2-yl-acetic acid methyl ester typically involves the esterification of ®-Azetidin-2-yl-acetic acid with methanol. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds through the formation of a protonated intermediate, followed by nucleophilic attack by methanol and subsequent elimination of water .

Industrial Production Methods: Industrial production of ®-Azetidin-2-yl-acetic acid methyl ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-Azetidin-2-yl-acetic acid methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry: In organic synthesis, ®-Azetidin-2-yl-acetic acid methyl ester serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .

Biology: Its azetidine ring can be incorporated into pharmaceuticals to enhance their biological activity and selectivity .

Medicine: In medicinal chemistry, ®-Azetidin-2-yl-acetic acid methyl ester is explored for its potential as a precursor to drugs targeting specific enzymes or receptors. Its unique structure allows for the design of novel therapeutic agents .

Industry: In the industrial sector, this ester can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various applications, including the synthesis of polymers and advanced materials .

Comparison with Similar Compounds

Uniqueness: ®-Azetidin-2-yl-acetic acid methyl ester stands out due to its chiral azetidine ring, which imparts unique reactivity and potential biological activity. This structural feature differentiates it from simpler esters and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-[(2R)-azetidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEYJVKCCZPPNA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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